molecular formula C10H13BrS B3231759 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene CAS No. 13290-45-4

4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene

Cat. No.: B3231759
CAS No.: 13290-45-4
M. Wt: 245.18 g/mol
InChI Key: MRMFGTPAFONFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene” is a chemical compound with the CAS Number: 13290-45-4 . It has a molecular weight of 245.18 . The IUPAC name for this compound is 2-bromoethyl 3,4-dimethylphenyl sulfide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 . This indicates that the compound has a benzene ring with two methyl groups and a sulfanyl group attached to a bromoethyl group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.18 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Synthesis of Sulfonated Derivatives : A study by Courtin, Tobel, and Doswald (1978) discusses the synthesis of sulfonated derivatives of dimethylbenzene compounds, which includes processes related to compounds structurally similar to 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene. Such derivatives have applications in organic synthesis and material science (Courtin, Tobel, & Doswald, 1978).

  • Crystallography and Molecular Structure : The work of Applewhite and Potts (2010) involved the synthesis of a compound related to this compound, focusing on its crystallographic structure. This information is crucial for understanding the molecular geometry and potential applications in material science and molecular engineering (Applewhite & Potts, 2010).

  • Fluorescence Properties and Chemical Synthesis : A study by Ibiş and Sahin (2016) on the synthesis of sulfanyl-substituted compounds, including derivatives of dimethylbenzene, highlights their fluorescence properties. These findings are significant for applications in fluorescence-based sensors and bioimaging (Ibiş & Sahin, 2016).

  • Bromination and Sulfur-functionalized Derivatives : Aitken et al. (2016) explored the bromination of dimethylbenzene and the conversion of these compounds into sulfur-functionalized derivatives. This research is relevant for the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Catalysis and Reaction Mechanisms : The mechanism of the C–S coupling reaction involving benzenethiol and a compound similar to this compound was studied by 王刚 et al. (2014), providing insights into catalysis and reaction pathways in organic chemistry (王刚, 白坤坤, 李来才, & 田安民, 2014).

  • Antibacterial Properties : Chohan and Shad (2011) researched sulfonamide-derived compounds and their metal complexes, including those related to this compound, demonstrating significant antibacterial activity. This is crucial for the development of new antimicrobial agents (Chohan & Shad, 2011).

  • Synthesis and Biological Evaluation : Jampílek et al. (2004) synthesized and evaluated compounds structurally related to this compound for their antileukotrienic properties, which is significant in the context of drug discovery and development (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

4-(2-bromoethylsulfanyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMFGTPAFONFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Reactant of Route 6
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.